3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride
Overview
Description
The compound “3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride” is a complex organic molecule. It contains a benzene ring which is substituted with a methyl group, a tetrazole group, and a sulfonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a tetrazole ring, a sulfonyl chloride group, and a methyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is studied .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonyl chloride group, which is typically very reactive and can undergo a variety of reactions . The tetrazole ring is also a site of potential reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl chloride group could make the compound highly reactive and potentially hazardous .Scientific Research Applications
Pharmacological Properties
- 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride and its derivatives have shown potential in pharmacological applications. For instance, certain benzimidazole-containing acetamide derivatives, which share structural similarities with the chemical , demonstrated neuroprotective effects against ethanol-induced neurodegeneration in a rat model. These derivatives showed effectiveness in ameliorating ethanol-induced oxidative stress, neuroinflammation, and memory impairment (Imran et al., 2020).
Chemical Synthesis and Activity
- Derivatives similar to 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride have been synthesized for various scientific applications, including the creation of diuretic agents. For example, 1,3,4-Thiadiazole nucleus and its derivatives have been actively researched for their promising results as diuretic agents, showcasing an increase in urinary excretion of both water and electrolytes in Swiss albino mice (Ergena et al., 2022).
Applications in Disease Treatment
- Some compounds structurally related to 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride have been evaluated for their therapeutic potential in disease treatment. For instance, a series of novel 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and shown to exhibit in vivo inhibition of Ehrlich ascites tumor (EAT) cell growth, indicating potential applications in cancer treatment (Kumar et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-4-(tetrazol-1-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-6-4-7(16(9,14)15)2-3-8(6)13-5-10-11-12-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVLARWEOOZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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